REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7]=1[CH3:15])[CH3:2].[H-].[Na+].ClS([N:23]=[C:24]=[O:25])(=O)=O>>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([C:24](=[O:25])[NH2:23])[C:7]=1[CH3:15])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(NC2=CC=CC=C12)C)=O
|
Name
|
|
Quantity
|
331 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.959 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
|
Name
|
EtOAc c-hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (EtOAc/c-hexane 1:4 to 1:1)
|
Type
|
CUSTOM
|
Details
|
afforded a yellowish solid
|
Type
|
CUSTOM
|
Details
|
tR (HPLC conditions b) 3.54 min.
|
Duration
|
3.54 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=C(N(C2=CC=CC=C12)C(N)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |